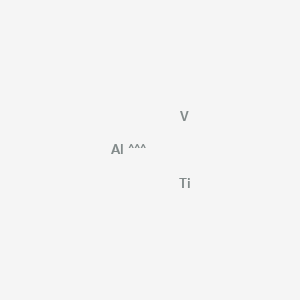

Ti6 Al4 V (Al, V), BCR(R) certified Reference Material, disc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Ti6 Al4 V (Al, V), BCR® certified Reference Material, disc is a titanium-aluminum-vanadium alloy. This specific alloy is known for its high strength, low weight, and excellent corrosion resistance. It is widely used in various industries, including aerospace, medical, and automotive, due to its superior mechanical properties and biocompatibility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Ti6 Al4 V involves the melting of titanium with aluminum and vanadium. The process typically uses a vacuum arc remelting (VAR) method to ensure high purity and homogeneity. The reaction conditions include high temperatures and a controlled atmosphere to prevent contamination .

Industrial Production Methods

In industrial settings, the alloy is produced using methods such as electron beam melting (EBM) and plasma arc melting (PAM). These methods allow for the production of large quantities of the alloy with consistent quality. The alloy is then formed into discs or other shapes through processes like forging and rolling .

Analyse Des Réactions Chimiques

Types of Reactions

Ti6 Al4 V undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: The alloy can oxidize when exposed to high temperatures in the presence of oxygen, forming a protective oxide layer.

Reduction: Reduction reactions typically involve hydrogen or other reducing agents to remove oxygen from the alloy.

Substitution: Substitution reactions can occur with other metals or non-metals, altering the alloy’s properties.

Major Products Formed

The major products formed from these reactions include titanium dioxide (from oxidation) and various intermetallic compounds (from substitution reactions) .

Applications De Recherche Scientifique

Ti6 Al4 V is extensively used in scientific research due to its unique properties.

Chemistry: It serves as a reference material for calibrating instruments and validating analytical methods.

Biology and Medicine: The alloy is used in biomedical implants, such as joint replacements and dental implants, due to its biocompatibility and strength.

Industry: In the aerospace industry, it is used in the manufacturing of aircraft components. .

Mécanisme D'action

The mechanism by which Ti6 Al4 V exerts its effects is primarily through its structural integrity and resistance to corrosion. The molecular targets include the formation of a stable oxide layer that protects the underlying metal from further oxidation. The pathways involved are related to the alloy’s interaction with environmental factors, such as oxygen and moisture .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ti5 Al2.5 Sn: Another titanium alloy with similar properties but different elemental composition.

Ti6 Al7 Nb: Contains niobium instead of vanadium, offering different mechanical properties.

Ti6 Al2 Sn4 Zr2 Mo: Includes additional elements like tin, zirconium, and molybdenum for enhanced performance.

Uniqueness

Ti6 Al4 V stands out due to its balanced combination of strength, weight, and corrosion resistance. Its widespread use in critical applications, such as aerospace and medical implants, highlights its reliability and versatility .

Propriétés

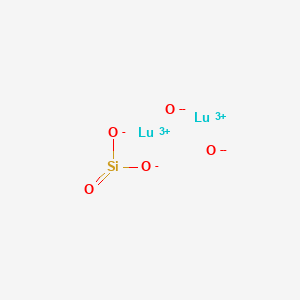

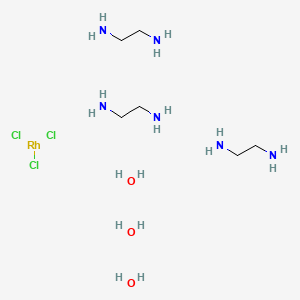

InChI |

InChI=1S/Al.Ti.V |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAKJZDZIXHMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Ti].[V] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlTiV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.790 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the surface treatment of Ti6Al4V affect its properties in a biological environment?

A1: Surface treatments can significantly alter the biocompatibility and corrosion resistance of Ti6Al4V. For instance, micro-arc oxidation (MAO), a technique that forms a porous oxide layer on the metal surface, can be used to incorporate calcium and phosphate ions into the Ti6Al4V surface []. This facilitates the formation of hydroxyapatite (HA) during hydrothermal treatment, a process known to enhance bone bonding.

Q2: What are the potential advantages of using CNC machining in the fabrication of Ti6Al4V implants?

A2: Computer Numerical Control (CNC) machining allows for the precise fabrication of complex geometries in Ti6Al4V, which is crucial in the development of custom-fit medical implants like femoral stems and dental implants []. This level of precision can lead to improved implant fit, potentially reducing complications associated with ill-fitting implants and improving patient outcomes.

Q3: Are there any ongoing research efforts focused on optimizing Ti6Al4V for specific patient populations?

A3: Yes, research is ongoing to adapt implant designs, including those made from Ti6Al4V, to specific populations. For example, studies highlight the anatomical variations in the femoral canal among different ethnicities, emphasizing the need for custom-designed femoral stems tailored to the Indian population []. This approach aims to improve implant fit and reduce complications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)